molecular formula C11H11ClO3 B7895904 Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

Cat. No.: B7895904
M. Wt: 226.65 g/mol
InChI Key: SJZWGZDVQIMLDL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of propanoic acid and contains a chloro group, a keto group, and a p-tolyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate can be synthesized through the reaction of p-tolylacetic acid with thionyl chloride to form p-tolylacetyl chloride. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The p-tolyl group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

  • Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
  • Reduction reactions produce alcohols.
  • Oxidation reactions result in carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to develop potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

    Methyl 3-chloro-2-oxo-3-phenylpropanoate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-bromo-2-oxo-3-(p-tolyl)propanoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate is unique due to the presence of the p-tolyl group, which can influence its reactivity and the types of reactions it undergoes. The chloro group also provides a site for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-3-5-8(6-4-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZWGZDVQIMLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using 4-methylbenzaldehyde instead 4-fluorobenzaldehyde. 1H-NMR (CDCl3): δ=2.35 (s, 3H); 3.83 (s, 3H); 6.13 (s, 1H); 7.21 (d, 2H); 7.28 (d, 2H).
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